Methyl 2-ethenylhept-6-enoate
Description
Methyl 2-ethenylhept-6-enoate is a methyl ester characterized by a heptenoate backbone with an ethenyl substituent at position 2 and a double bond at position 6. For example, methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester and Z-communic acid methyl ester) are commonly studied in resin chemistry due to their volatility and role in gas chromatography (GC) analysis .
Properties
CAS No. |
38267-20-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 2-ethenylhept-6-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-9(5-2)10(11)12-3/h4-5,9H,1-2,6-8H2,3H3 |
InChI Key |
DYSRALVKTJQLGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCC=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethenylhept-6-enoate can be synthesized through the esterification of 2-ethenylhept-6-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethenylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Methyl 2-ethenylhept-6-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-ethenylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 2-acetylheptanoate (CAS 24317-94-0)
Structural Differences :
- Ester Group: Methyl 2-ethenylhept-6-enoate contains a methyl ester (COOCH₃), whereas Ethyl 2-acetylheptanoate has an ethyl ester (COOCH₂CH₃) and an acetyl group (COCH₃) at position 2.
- Functional Groups: The ethenyl group (CH₂=CH-) in the former contrasts with the acetyl group (CH₃CO-) in the latter, leading to divergent reactivity. The acetyl group may enhance polarity and hydrogen-bonding capacity compared to the nonpolar ethenyl substituent.
Physical Properties :
Ethyl 6-methyl-4-oxohept-6-enoate
Structural Differences :
- Backbone Modifications: This compound features an oxo group (C=O) at position 4 and a methyl group at position 6, contrasting with the ethenyl group at position 2 and double bond at position 6 in this compound.
- Reactivity: The oxo group enables keto-enol tautomerism and nucleophilic addition, whereas the ethenyl group favors electrophilic additions or polymerizations.
Methyl Esters of Diterpenic Acids (e.g., Sandaracopimaric Acid Methyl Ester)
Functional Similarities :
- Both this compound and diterpenic acid methyl esters (e.g., sandaracopimaric acid methyl ester) are volatile enough for GC analysis .
- The presence of double bonds in both classes enhances their utility in polymer chemistry.
Key Differences :
- Molecular Complexity: Diterpenic acid esters (e.g., isopimara-8(9),15-dien-19-ol methyl ester) have fused cyclic structures, whereas this compound is a linear aliphatic ester .
- Biological Activity: Diterpenic esters often exhibit antimicrobial or anti-inflammatory properties, while this compound’s applications are more industrial due to its simpler structure.
Methyl Salicylate
Comparison of Esters :
- Aromatic vs. Aliphatic: Methyl salicylate (an aromatic ester) is widely used in topical analgesics and fragrances, whereas this compound’s aliphatic structure limits its compatibility with polar solvents .
- Volatility: Methyl salicylate’s lower molecular weight (152.15 g/mol) results in higher volatility compared to this compound (~166.22 g/mol) .
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